16alpha-Hydroxyprednisonlone acetate

Description

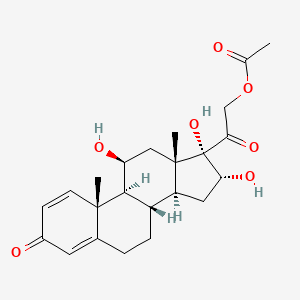

16α-Hydroxyprednisolone acetate is a synthetic corticosteroid derivative with the molecular formula C₂₃H₃₀O₇ and a molecular weight of 418.48 g/mol . Its structure includes a 16α-hydroxyl group, a 21-acetate moiety, and a Δ¹,⁴-diene-3,11,20-trione backbone, distinguishing it from other glucocorticoids . The compound is primarily used as a pharmaceutical reference standard for quality control in drug manufacturing . Its InChI code (InChI=1S/C23H30O7/...) confirms the stereochemical configuration, critical for biological activity .

Properties

CAS No. |

86401-80-1 |

|---|---|

Molecular Formula |

C23H30O7 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1 |

InChI Key |

AAMGSJIEPUHTOK-OYDGTBHESA-N |

SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis begins with .

Intermediate Preparation: The process involves multiple steps, including the preparation of intermediates through reactions such as oxidation, bromo-hydroxylation, debromination, and alcoholysis

Final Product: The final step involves hydrolysis to obtain high-purity 16alpha-Hydroxyprednisonlone acetate.

Industrial Production Methods:

Dissolution: The crude product is dissolved in a mixed solvent of dichloromethane and alcohol.

Reaction: An organic acid is added, followed by a hypochlorite aqueous solution, with the temperature controlled between 15-40°C.

Purification: The product undergoes elutriation refining and hydrolysis to achieve a purity higher than 99.5%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

Reduction: Reduction reactions may involve hydrogen donors and dehalogenation reagents.

Substitution: Substitution reactions can occur, particularly involving halogenation and subsequent dehalogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, formic acid, benzo-12-crown-4 in aqueous phosphate buffer.

Reduction: Hydrogen donors, dehalogenation reagents such as tin powder and azobisisobutyronitrile.

Substitution: Halogenating reagents like HClO4.

Major Products Formed:

Oxidation Products: Various hydroxylated derivatives.

Reduction Products: Dehalogenated compounds.

Substitution Products: Halogenated intermediates.

Scientific Research Applications

Chemistry:

- Used to study the interaction of steroid drugs with β-cyclodextrin polymers to calculate hydrophobic parameters .

Biology:

- Investigated for its effects on cell growth, apoptosis, and cancer pathways.

Medicine:

- Employed as an anti-inflammatory and immunosuppressive agent in the treatment of conditions like rheumatoid arthritis, asthma, and allergic reactions.

Industry:

- Utilized in biotechnological transformations, such as coupling 1,2-dehydrogenation reactions with 16α-hydroxylation reactions.

Mechanism of Action

Comparison with Similar Compounds

16-Dehydropregnenolone Acetate (16-DPA)

Prednisolone Acetate

- Molecular Formula : C₂₃H₃₀O₆

- Molecular Weight : 400.47 g/mol

- Key Features :

- Applications: Clinically used for anti-inflammatory and immunosuppressive therapy .

- Pharmacological Difference : The absence of 16α-hydroxylation reduces mineralocorticoid activity compared to 16α-hydroxyprednisolone acetate .

20β-Hydroxyprednisolone

- Molecular Formula : C₂₁H₂₈O₅

- Molecular Weight : 360.44 g/mol

- Key Features :

- Applications : Studied as a metabolite of prednisolone; less potent than parent compounds .

Structural and Functional Comparison Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 16alpha-Hydroxyprednisonlone acetate relevant to its handling in laboratory settings?

- Answer : The compound has a molecular formula of C₂₃H₃₀O₇ and a molecular weight of 418.48 g/mol . Its high boiling point (593.3°C ) suggests thermal stability under standard conditions, but decomposition risks at elevated temperatures require precautions . Storage should prioritize airtight containers with desiccants to prevent hydrolysis of the acetate group. Safety protocols, including PPE (gloves, lab coats) and fume hood use, are essential, as outlined in safety data sheets .

Q. What synthetic routes are reported for this compound, and how can their efficiency be optimized?

- Answer : While direct synthesis data are limited, analogous steroid derivatives (e.g., 16-Dehydropregnenolone Acetate) are synthesized via multi-step processes from diosgenin or solasodine, involving acetylation and oxidation . For this compound, hydroxylation at the C16 position of prednisolone derivatives followed by acetylation is plausible. Optimization should focus on:

- Stereochemical control : Use chiral catalysts or enzymatic methods to ensure α-configuration at C15.

- Solvent selection : Dichloromethane or THF for acetylation steps to improve yield.

- Temperature modulation : Maintain ≤40°C during hydroxylation to avoid side reactions .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

- Answer : Reverse-phase HPLC-UV (λ = 240–260 nm) with C18 columns provides robust quantification, validated by spike-recovery tests (85–115% accuracy). For complex matrices (e.g., plasma), LC-MS/MS with electrospray ionization (ESI+) enhances sensitivity (LOQ ~1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction to isolate the compound .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Answer : Discrepancies may arise from:

- Metabolic instability : Use liver microsome assays to assess first-pass metabolism.

- Assay-specific detection limits : Cross-validate via orthogonal methods (e.g., ELISA for receptor binding vs. cell viability assays).

- Vehicle effects : Standardize DMSO concentrations (<0.1%) to avoid solvent-induced artifacts.

Isotopic labeling (³H or ¹⁴C) can track compound integrity during incubation .

Q. What experimental design considerations are critical when investigating glucocorticoid receptor (GR) binding affinity compared to structural analogs?

- Answer : Key factors include:

- Radioligand selection : Use ³H-dexamethasone (high-affinity GR binder) or ³H-cortisol (natural ligand) to probe binding site heterogeneity.

- Temperature control : Compare 4°C (equilibrium binding) vs. 37°C (kinetic studies).

- Competitive assays : Include GR mutants (e.g., C656G) to map binding interactions.

- Reference compounds : Prednisolone acetate (IC₅₀ ~10 nM) and dexamethasone (IC₅₀ ~5 nM) as benchmarks . Statistical power analysis should determine replicates (n ≥ 3) to account for inter-assay variability (±20%) .

Q. How does the introduction of a 16α-hydroxyl group influence the pharmacokinetic profile of prednisolone derivatives?

- Answer : The 16α-hydroxyl group increases polarity , reducing logP by ~0.5 units compared to prednisolone acetate, which may lower membrane permeability. However, it enhances aqueous solubility , improving bioavailability in hydrophilic environments (e.g., renal tissues). Pharmacokinetic studies in rodent models should monitor:

- Half-life : Expected reduction due to accelerated hepatic clearance via glucuronidation.

- Tissue distribution : Prioritize LC-MS/MS to quantify concentrations in target organs (e.g., liver, lungs) .

Methodological Notes

- Data Contradiction Analysis : Always include positive/negative controls (e.g., GR antagonists) and validate findings across ≥2 independent assays.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via NMR or HRMS .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (IACUC) for steroid dosing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.